3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a complex organic compound that features both cyclohexylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and trifluoromethylbenzylsulfonyl groups. Common synthetic routes include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions using cyclohexylsulfonyl chloride under basic conditions.
Introduction of Trifluoromethylbenzylsulfonyl Group: This can be done using trifluoromethylbenzylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group, but lacks the azetidine ring and cyclohexylsulfonyl group.
Cyclohexylsulfonyl Chloride: Contains the cyclohexylsulfonyl group but lacks the azetidine ring and trifluoromethylbenzylsulfonyl group.
Uniqueness
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S2/c18-17(19,20)14-6-4-5-13(9-14)12-26(22,23)21-10-16(11-21)27(24,25)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIYHIWUDJFFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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